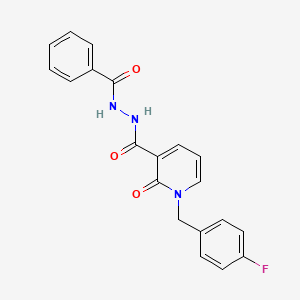

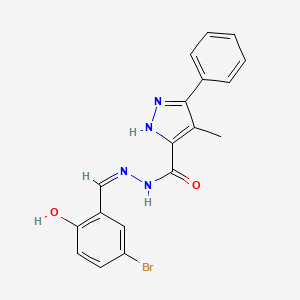

N'-benzoyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

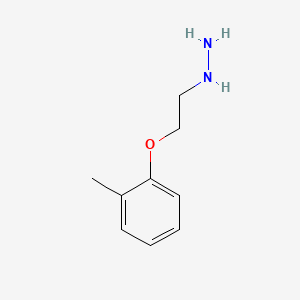

N-Benzoyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, also known as BFBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of dihydropyridine derivatives, which are known for their pharmacological properties.

Aplicaciones Científicas De Investigación

Catalytic Activities and Magnetic Properties

Research on aroylhydrazone derivatives, similar in structure to the compound of interest, highlights their application in catalysis and magnetic studies. For instance, Cu(II) complexes of N-rich aroylhydrazone demonstrated significant catalytic performances towards the peroxidative oxidation of xylenes under microwave irradiation, leading to the formation of various industrial valuable products. Additionally, these complexes exhibited interesting magnetic properties, which could be relevant for magnetic material applications (Sutradhar et al., 2019).

Synthesis and Protective Groups in Glycopeptide Synthesis

Fluorobenzoyl groups, closely related to the fluorobenzyl component of the compound, have been investigated as protective groups in carbohydrate and glycopeptide synthesis. They were found to suppress beta-elimination of O-linked carbohydrates effectively, which is crucial for the stability and yield of glycopeptide products (Sjölin & Kihlberg, 2001).

Nucleophilic Aroylation of Fluorobenzenes

Nucleophilic aroylation of fluorobenzenes catalyzed by N-heterocyclic carbene (NHCs) represents another application area. This process, involving the replacement of fluoro groups by aroyl groups, highlights the versatility of fluorobenzyl and benzoyl groups in facilitating chemical transformations, leading to the synthesis of polysubstituted benzophenones (Suzuki et al., 2008).

Fluoride Ion Sensing

Acylhydrazone derivatives have been synthesized for specific applications such as fluoride ion sensing. These compounds, including ones structurally akin to N'-benzoyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, exhibited a specific response towards fluoride ions, demonstrating their potential as sensitive and selective sensors for environmental and health-related monitoring (Jose et al., 2018).

Propiedades

IUPAC Name |

N'-benzoyl-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O3/c21-16-10-8-14(9-11-16)13-24-12-4-7-17(20(24)27)19(26)23-22-18(25)15-5-2-1-3-6-15/h1-12H,13H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVBQTAGAHSMOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-benzoyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2462215.png)

![1-(1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-10-yl)prop-2-en-1-one](/img/structure/B2462217.png)

![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione](/img/structure/B2462222.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2462228.png)

![4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole](/img/structure/B2462231.png)